Epofolate

Übersicht

Beschreibung

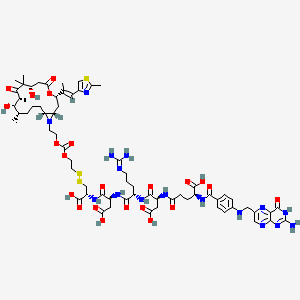

Epofolat, auch bekannt als BMS-753493, ist ein Folatkonjugat des Epothilon-Analogs BMS-748285. Es wurde entwickelt, um selektiv Krebszellen anzugreifen, die Folatrezeptoren exprimieren. Diese Verbindung wurde auf ihre potenzielle Anwendung bei der Behandlung fortgeschrittener solider Tumoren untersucht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Epofolat wird durch Konjugation von Folsäure mit dem Epothilon-Analog BMS-748285 synthetisiert. Die Synthese umfasst mehrere Schritte, darunter die Schutz- und Entschützung von funktionellen Gruppen, Kupplungsreaktionen und Reinigungsprozesse. Die Reaktionsbedingungen erfordern typischerweise kontrollierte Temperaturen, spezifische pH-Werte und die Verwendung organischer Lösungsmittel .

Industrielle Produktionsmethoden: Die industrielle Produktion von Epofolat erfolgt durch großtechnische Synthese unter Verwendung von automatisierten Reaktoren und Reinigungssystemen. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt strenge Qualitätsstandards erfüllt. Die Produktion umfasst auch strenge Tests auf Verunreinigungen und Konsistenz .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Epofolat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Epofolat kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die Epothilon-Einheit modifizieren und ihre chemischen Eigenschaften verändern.

Substitution: Substitutionsreaktionen können an bestimmten funktionellen Gruppen auftreten und zur Bildung neuer Derivate führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte, reduzierte und substituierte Derivate von Epofolat. Diese Derivate können unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Efficacy and Safety Analysis

A comprehensive analysis of Epofolate's efficacy revealed that while it was generally well-tolerated, significant antitumor activity was not demonstrated across trials. Toxicities associated with the epothilone class were common, but peripheral neuropathy appeared to be less frequent compared to other agents in the same class .

Comparative Analysis with Other Compounds

This compound's dual functionality distinguishes it from other compounds targeting folate receptors or exhibiting microtubule-stabilizing properties. The following table summarizes key comparisons:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Folic Acid | Vitamin | Acts as a cofactor in one-carbon metabolism | Essential nutrient for DNA synthesis |

| Epothilone B | Microtubule stabilizer | Stabilizes microtubules, inhibiting cell division | Natural product with potent anticancer activity |

| Methotrexate | Antifolate | Inhibits dihydrofolate reductase | Used in cancer therapy; has immunosuppressive effects |

| Pemetrexed | Antifolate | Inhibits multiple enzymes involved in folate metabolism | Broad-spectrum antitumor activity |

Case Studies

- Advanced Ovarian Cancer : In a clinical trial focusing on patients with recurrent ovarian cancer, this compound was administered alongside standard therapies. While some patients experienced stable disease, overall response rates were modest, indicating a need for further research into optimizing dosing regimens and combinations with other therapies .

- Combination Therapies : Studies exploring this compound in combination with other agents have shown potential for enhanced efficacy. For instance, when combined with immunotherapeutic regimens targeting folate receptors, preliminary results indicated improved immune responses in certain patient cohorts .

Wirkmechanismus

Epofolate exerts its effects by selectively binding to folate receptors on the surface of cancer cells. Once bound, the compound is internalized via receptor-mediated endocytosis. Inside the cell, the epothilone analog disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The molecular targets include tubulin and other proteins involved in microtubule stabilization .

Vergleich Mit ähnlichen Verbindungen

Epothilone A and B: These are natural products with similar microtubule-stabilizing properties.

Folate Conjugates: Other folate conjugates, such as EC0225, also target folate receptors but may have different pharmacokinetic profiles and toxicities.

Uniqueness of Epofolate: this compound’s uniqueness lies in its dual targeting mechanism, combining the folate receptor specificity with the potent microtubule-stabilizing activity of the epothilone analog. This dual mechanism enhances its selectivity and reduces off-target effects compared to other similar compounds .

Biologische Aktivität

Epofolate, also known as BMS-753493, is a synthetic conjugate that combines the properties of folic acid and the microtubule-stabilizing agent epothilone A. It is being investigated as an anticancer drug, particularly targeting tumors that overexpress the folate receptor alpha (FRα). This compound leverages the unique biological activity of folate receptors to enhance the delivery of cytotoxic agents specifically to cancer cells, minimizing effects on normal tissues.

Biological Activity of this compound

Mechanism of Action

This compound operates primarily through its interaction with FRα, which is overexpressed in various malignancies, including ovarian and non-small cell lung cancers (NSCLC) . The binding of this compound to FRα facilitates its internalization into cancer cells via a non-classical endocytic pathway known as potocytosis. Once inside the cell, it acts to stabilize microtubules, thereby inhibiting cell division and promoting apoptosis in malignant cells .

Key Findings from Research

- Targeting Mechanism : this compound targets FRα, which is largely absent in normal tissues but overexpressed in several solid tumors. This selective targeting allows for a potentially safer therapeutic profile .

- Antineoplastic Activity : Studies have shown that this compound exhibits significant antitumor activity in preclinical models. It has been noted for its ability to inhibit tumor growth and induce apoptosis in FRα-expressing cancer cell lines .

- Clinical Trials : this compound is currently undergoing Phase II clinical trials for recurrent and metastatic solid tumors. Initial results indicate promising efficacy and manageable safety profiles .

Table 1: Summary of Clinical Trials Involving this compound

| Clinical Trial Identifier | Phase | Indication | Status |

|---|---|---|---|

| NCT00546247 | II | Advanced cancers | Ongoing |

| NCT00550017 | II | Recurrent solid tumors | Ongoing |

Table 2: Comparison of Folate Receptor-Targeted Agents

| Agent Name | Company | Cytotoxic Agent | Clinical Stage | Indications |

|---|---|---|---|---|

| Vintafolide | Merck & Endocyte | Vinblastine | III/IIb | Platinum-resistant ovarian cancer |

| PEN-866 | Tarveda | SN-38 | II | Recurrent/metastatic solid tumors |

| This compound | BMS & Endocyte | Epothilone | II | Recurrent/metastatic solid tumors |

| EC1456 | Endocyte | Tubulysin | I | Recurrent/metastatic solid tumors |

Case Study 1: Efficacy in Ovarian Cancer

A clinical trial involving ovarian cancer patients demonstrated that treatment with this compound resulted in a significant reduction in tumor size in a subset of patients with high FRα expression. The study highlighted the potential for personalized medicine approaches using FRα as a biomarker for treatment selection .

Case Study 2: NSCLC Response

In another study focused on NSCLC, patients treated with this compound showed improved progression-free survival compared to historical controls receiving standard chemotherapy. The findings suggest that targeting FRα may enhance therapeutic outcomes in this patient population .

Eigenschaften

CAS-Nummer |

958646-17-8 |

|---|---|

Molekularformel |

C67H92N16O22S3 |

Molekulargewicht |

1569.7 g/mol |

IUPAC-Name |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-[2-[2-[(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-5,9-dioxo-4-oxa-17-azabicyclo[14.1.0]heptadecan-17-yl]ethoxycarbonyloxy]ethyldisulfanyl]ethyl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C67H92N16O22S3/c1-32-9-7-11-45-46(26-47(33(2)23-38-30-106-35(4)74-38)105-52(90)27-48(84)67(5,6)55(92)34(3)54(32)91)83(45)19-20-103-66(102)104-21-22-107-108-31-44(63(100)101)80-60(96)43(25-51(88)89)79-58(94)40(10-8-18-71-64(68)69)77-59(95)42(24-50(86)87)76-49(85)17-16-41(62(98)99)78-57(93)36-12-14-37(15-13-36)72-28-39-29-73-56-53(75-39)61(97)82-65(70)81-56/h12-15,23,29-30,32,34,40-48,54,72,84,91H,7-11,16-22,24-28,31H2,1-6H3,(H,76,85)(H,77,95)(H,78,93)(H,79,94)(H,80,96)(H,86,87)(H,88,89)(H,98,99)(H,100,101)(H4,68,69,71)(H3,70,73,81,82,97)/b33-23+/t32-,34+,40-,41-,42-,43-,44-,45+,46-,47-,48-,54-,83?/m0/s1 |

InChI-Schlüssel |

TURJYGRXEJIBGT-OCOMGVANSA-N |

SMILES |

CC1CCCC2C(N2CCOC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C3=CC=C(C=C3)NCC4=CN=C5C(=N4)C(=O)NC(=N5)N)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC6=CSC(=N6)C)C |

Isomerische SMILES |

C[C@H]1CCC[C@@H]2[C@@H](N2CCOC(=O)OCCSSC[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)C3=CC=C(C=C3)NCC4=CN=C5C(=N4)C(=O)NC(=N5)N)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C6=CSC(=N6)C)/C |

Kanonische SMILES |

CC1CCCC2C(N2CCOC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C3=CC=C(C=C3)NCC4=CN=C5C(=N4)C(=O)NC(=N5)N)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC6=CSC(=N6)C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Code name: BMS753493; BMS-753493; BMS 753493. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.